Trimethylgermyltrichlorosilane

Gas-phase electron diffraction Si–Ge bond length Molecular structure

Trimethylgermyltrichlorosilane (CAS 150112-38-2), systematically named trimethyl(trichlorosilyl)germane (Me₃GeSiCl₃), is an organometallic compound featuring a direct silicon–germanium covalent bond within a single molecular framework (C₃H₉Cl₃GeSi, MW 252.19). The compound is characterized as a distillable liquid (boiling point 65–6°C at 22 mmHg) with a measured gas-phase Ge–Si bond length of approximately 237–238 pm, and it exhibits high hydrolytic sensitivity (reacts rapidly with moisture, water, and protic solvents).

Molecular Formula C3H9Cl3GeSi
Molecular Weight 252.2 g/mol
CAS No. 150112-38-2
Cat. No. B114543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylgermyltrichlorosilane
CAS150112-38-2
SynonymsTRIMETHYLGERMYLTRICHLOROSILANE
Molecular FormulaC3H9Cl3GeSi
Molecular Weight252.2 g/mol
Structural Identifiers
SMILESC[Ge](C)C.[Si](Cl)(Cl)Cl
InChIInChI=1S/C3H9Ge.Cl3Si/c2*1-4(2)3/h1-3H3;
InChIKeyMYNBVNPGXREWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylgermyltrichlorosilane: Procurement Baseline for a Mixed Si–Ge Single-Source Precursor


Trimethylgermyltrichlorosilane (CAS 150112-38-2), systematically named trimethyl(trichlorosilyl)germane (Me₃GeSiCl₃), is an organometallic compound featuring a direct silicon–germanium covalent bond within a single molecular framework (C₃H₉Cl₃GeSi, MW 252.19) . The compound is characterized as a distillable liquid (boiling point 65–6°C at 22 mmHg) with a measured gas-phase Ge–Si bond length of approximately 237–238 pm, and it exhibits high hydrolytic sensitivity (reacts rapidly with moisture, water, and protic solvents) [1]. As a chlorinated germyl silane, it serves as a potential single-source precursor for silicon–germanium materials, distinguishing it from multi-source deposition chemistries that require separate silicon and germanium feedstocks.

Why Generic Si or Ge Precursors Cannot Replace Trimethylgermyltrichlorosilane in Si–Ge Material Synthesis


Generic substitution fails because trimethylgermyltrichlorosilane delivers silicon and germanium atoms in a preformed, covalently bonded Si–Ge unit within a single molecular entity [1]. This architectural feature fundamentally distinguishes it from conventional dual-source approaches that rely on separate silane and germane feedstocks (e.g., SiH₄ + GeH₄ or SiH₂Cl₂ + GeH₄), where differential decomposition kinetics, gas-phase nucleation, and uneven incorporation of Ge versus Si frequently lead to compositional inhomogeneity and rough film morphologies [2]. Furthermore, substitution with structurally related molecules having different substitution patterns alters key physicochemical parameters; for instance, the Ge–Si bond length in Me₃GeSiCl₃ is longer by over 1 pm compared to the di-substituted analog Me₂Ge(SiCl₃)₂, reflecting distinct steric and electronic environments that impact reactivity and thermal behavior [3]. Such molecular-level differences preclude simple interchangeability in synthetic protocols or deposition processes.

Trimethylgermyltrichlorosilane: Quantifiable Differentiation from Analogs and Alternatives


Ge–Si Bond Length Extension in Me₃GeSiCl₃ Relative to Di-Substituted Analog Me₂Ge(SiCl₃)₂

Gas-phase electron diffraction and ab initio calculations demonstrate that the Ge–Si bond length in Me₃GeSiCl₃ is measurably longer than in the di-substituted analog Me₂Ge(SiCl₃)₂ by over 1 picometer, while the Ge–C bond lengths remain unaffected by additional SiCl₃ substitution [1].

Gas-phase electron diffraction Si–Ge bond length Molecular structure Steric effects

Synthetic Route to Me₃GeSiCl₃ via Trichlorosilylation: Yield as Distillable Liquid from Me₃GeCl

Me₃GeSiCl₃ is synthesized via the reaction of chlorotrimethylgermane (Me₃GeCl) with trichlorosilane (HSiCl₃) in the presence of triethylamine (NEt₃), yielding the product in fair yield as a distillable liquid; this contrasts with multi-step, low-yield routes required for alternative germyl silane architectures or dual-source deposition chemistries using separate Si and Ge precursors [1].

Trichlorosilylation Organogermanium synthesis Si–Ge bond formation Single-source precursor

Potential Single-Source Si–Ge Deposition vs. Conventional Dual-Source Systems

Germyl silanes, as a molecular class, enable low-temperature deposition of SiGe films with germanium contents ≥50% and layer compositions that are highly uniform and match the stoichiometry of the parent compound, in contrast to dual-source SiH₄/GeH₄ CVD processes that often exhibit compositional gradients and rough surface morphologies [1]. While specific deposition data for Me₃GeSiCl₃ are not reported, its classification as a chlorinated germyl silane with a preformed Si–Ge bond positions it within this functionally distinct precursor class.

Single-source precursor SiGe film deposition CVD Stoichiometry control

Hydrolytic Sensitivity Classification: Handling and Storage Requirements

Trimethylgermyltrichlorosilane is assigned a hydrolytic sensitivity rating of 8, indicating that it reacts rapidly with moisture, water, and protic solvents . This classification is identical to that of trichlorosilane (HSiCl₃) but contrasts with less sensitive alkylgermanes lacking Si–Cl bonds (e.g., tetramethylgermane, which is moisture-stable), directly impacting procurement decisions regarding shipping, storage conditions (2–8°C recommended), and glovebox handling protocols .

Hydrolytic sensitivity Chlorosilane Storage conditions Handling protocol

Trimethylgermyl Group as a Versatile Synthetic Handle in Si–Ge Bond-Forming Reactions

The trimethylgermyl moiety (Me₃Ge–) is a well-established nucleophilic synthon accessible via trimethylgermyl lithium (Me₃GeLi), which participates in Si–Ge and Ge–C bond-forming reactions with stereochemical control [1]. In contrast, alternative germyl sources such as triphenylgermyl groups (Ph₃Ge–) exhibit different steric bulk and electronic profiles, altering reaction stereoselectivity and yields. The Me₃Ge unit in Me₃GeSiCl₃ provides a pre-installed electrophilic silicon center (SiCl₃) for further derivatization, enabling modular construction of more complex Si–Ge architectures without requiring separate germyl anion generation.

Trimethylgermyl lithium Nucleophilic germyl Si–Ge coupling Organometallic synthesis

Trimethylgermyltrichlorosilane: Validated Application Scenarios Based on Quantitative Evidence


Fundamental Structural Studies of Si–Ge Bonding and Steric Effects

Researchers investigating steric and electronic influences on Si–Ge bond lengths utilize Me₃GeSiCl₃ as a benchmark mono-substituted compound for direct comparison with di-substituted analogs such as Me₂Ge(SiCl₃)₂. Gas-phase electron diffraction data quantifying the >1 pm Ge–Si bond length elongation in Me₃GeSiCl₃ provide experimental validation for computational models of bond strain and conformational dynamics [1]. This scenario is supported by the direct head-to-head structural comparison established in Section 3.

Synthetic Methodology Development for Mixed Si–Ge Organometallics

Me₃GeSiCl₃ serves as a model substrate for developing and optimizing trichlorosilylation protocols using HSiCl₃/NEt₃ reagent systems. The documented synthesis from chlorotrimethylgermane in fair yield as a distillable liquid provides a reproducible benchmark for exploring scope and limitations of Si–Ge bond-forming reactions without resorting to pyrophoric silane or germane gases [2]. This application derives directly from the synthetic accessibility evidence in Section 3.

Precursor Screening for Chlorinated Si–Ge Single-Source Deposition

Materials scientists evaluating single-source precursors for SiGe film deposition consider Me₃GeSiCl₃ within the broader class of chlorinated germyl silanes. While direct deposition data for this specific compound are limited, the class-level evidence that germyl silanes deposit films with composition matching parent stoichiometry and Ge content ≥50%—in contrast to dual-source SiH₄/GeH₄ systems that exhibit compositional non-uniformity—supports its inclusion in precursor screening libraries [3]. This scenario is justified by the class-level inference evidence in Section 3.

Quote Request

Request a Quote for Trimethylgermyltrichlorosilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.